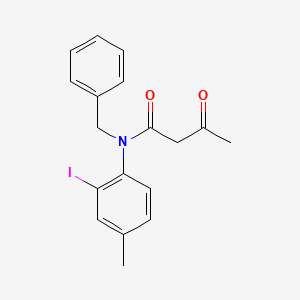
1,3-Bis(ethenyloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(ethenyloxy)cyclohexane is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, where two ethenyloxy groups are attached to the 1 and 3 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-diol with vinyl ethers under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(ethenyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethoxy derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(ethenyloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(ethenyloxy)cyclohexane involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides through a concerted mechanism. The ethenyloxy groups provide sites for chemical modifications, allowing the compound to participate in various chemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(ethenyloxy)cyclohexane
- 1,4-Bis(ethenyloxy)cyclohexane
- 1,3-Bis(ethoxy)cyclohexane
Comparison
1,3-Bis(ethenyloxy)cyclohexane is unique due to the positioning of the ethenyloxy groups on the 1 and 3 positions of the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs. For instance, 1,2-Bis(ethenyloxy)cyclohexane and 1,4-Bis(ethenyloxy)cyclohexane have different spatial arrangements, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
850894-46-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1,3-bis(ethenoxy)cyclohexane |
InChI |
InChI=1S/C10H16O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI-Schlüssel |
DUKMKNIRPNLVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1CCCC(C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
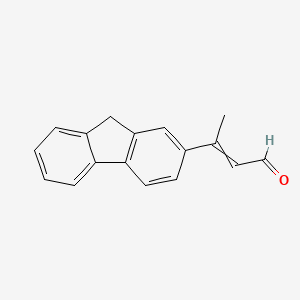
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

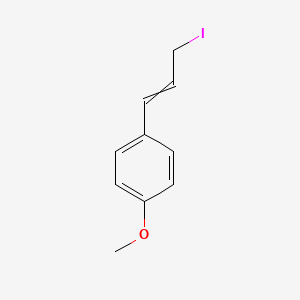
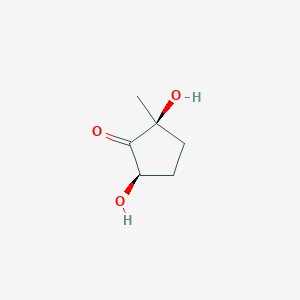
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)
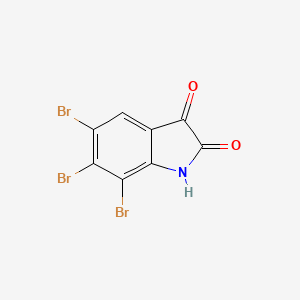
![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
